1-Stearoyl-2-oleoyl-sn-glycerol
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Overview
Description
DG(18:0/18:1(9Z)/0:0)[iso2], also known as sn-sodg or diacylglycerol(36:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:1(9Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:1(9Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/18:1(9Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/18:1(9Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/18:1(9Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/18:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:1(9Z)) pathway. DG(18:0/18:1(9Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
1-octadecanoyl-2-[(9Z)-octadecenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol that has stearoyl and oleoyl as the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol, a 1-stearoyl-2-oleoylglycerol and a diacylglycerol 36:1. It is an enantiomer of a 2-oleoyl-3-stearoyl-sn-glycerol.
Scientific Research Applications
Thermal and Structural Properties
- Thermal Behavior of Mixed-Acid Triacylglycerols (TAGs) : Research on 1,3-distearoyl-2-oleoyl-glycerol (SOS) and its mixtures with other mixed-acid TAGs reveals that these mixtures exhibit specific mixing behaviors, such as immiscible monotectic or peritectic mixing. The study of these behaviors enhances understanding of the physical properties of fats, which is crucial in food science and technology (Zhang et al., 2009).
Mass Spectrometry Analysis
- Fragmentation Patterns of Diacyl Glycerophosphorylcholines : Mass spectrometry has been used to study the fragmentation patterns of compounds including 1-stearoyl-2-oleoyl glycerylphosphorylcholine. This research is significant in lipidomics for understanding the molecular structure and behavior of lipid molecules (Klein, 1971).
Volatile Compounds in Oxidation
- Volatile Compounds from Oxidized Phospholipids and TAGs : The study of volatile compounds formed from the oxidation of phosphatidylcholines like 1-stearoyl-2-oleoyl-sn-glycerol is essential in understanding lipid oxidation, a critical factor in food quality and stability (Zhou et al., 2014).
FT-IR Studies on Polymorphism of Fats
- Molecular Structures and Polymorphism : Fourier Transform Infrared (FT-IR) spectroscopy studies on the polymorphic structures of fats, including SOS, provide insights into the molecular-level structures of these fats. This knowledge is vital in the food industry, particularly in chocolate production, where fat polymorphism affects texture and melting properties (Yano & Sato, 1999).
Physical Behavior of Diacylglycerol
- Marked Polymorphism in this compound : The physical behavior of this compound, especially its polymorphism, is crucial in understanding lipid phases in biological membranes and food products. Such research informs the development of lipid-based formulations in pharmaceuticals and food (Di & Small, 1993).
Monolayer Thermodynamics
- Thermodynamics of Mixed Phospholipid Monolayers : Investigating the thermodynamic properties of monolayers formed by mixtures including this compound enhances understanding of membrane biophysics, crucial for designing drug delivery systems and understanding cell membrane behavior (Luna et al., 2011).
Properties
CAS No. |
53702-48-0 |
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Molecular Formula |
C39H74O5 |
Molecular Weight |
623 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m0/s1 |
InChI Key |
SAEPUUXWQQNLGN-LVVMQYBKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Synonyms |
1-stearoyl-2-oleoyl-sn-glycerol sn-SODG |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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